An In-depth Technical Guide to 3,3',5-Trichlorobiphenyl (PCB-36)
An In-depth Technical Guide to 3,3',5-Trichlorobiphenyl (PCB-36)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3,3',5-trichlorobiphenyl, a specific congener of the polychlorinated biphenyl (PCB) class of compounds. This document is intended to serve as a critical resource for professionals engaged in environmental science, toxicology, and drug development, offering detailed insights into its chemical and physical properties, analytical methodologies, toxicological profile, and environmental fate.
Introduction
Polychlorinated biphenyls (PCBs) are a group of 209 synthetic organic compounds that were widely used in various industrial applications due to their chemical stability, non-flammability, and electrical insulating properties.[1] However, their persistence in the environment and adverse health effects led to a ban on their production in many countries in the 1970s.[2] Despite this, PCBs continue to be a significant environmental and health concern due to their bioaccumulative nature.[2] This guide focuses specifically on the congener 3,3',5-trichlorobiphenyl, also known as PCB-36, providing a detailed examination of its scientific attributes.
Part 1: Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of 3,3',5-trichlorobiphenyl is essential for any scientific investigation. These properties dictate its environmental behavior, analytical detection, and toxicological interactions.
Chemical Identity
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IUPAC Name: 1,3-dichloro-5-(3-chlorophenyl)benzene[2]
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Synonyms: 3,3',5-Trichloro-1,1'-biphenyl, PCB 36, CB 36[4]
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Molecular Formula: C₁₂H₇Cl₃[5]
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Molecular Weight: 257.54 g/mol [5]
Physicochemical Properties
The physicochemical properties of 3,3',5-trichlorobiphenyl are summarized in the table below. These values, particularly its low water solubility and high octanol-water partition coefficient, underscore its lipophilic and hydrophobic nature, which are key drivers of its environmental persistence and bioaccumulation.
| Property | Value | Source(s) |
| Melting Point | 78-83.4 °C | [5][6] |
| Boiling Point | >300 °C (decomposes) | [5] |
| Water Solubility | Very low; estimated in the range of µg/L | [6][7] |
| Octanol-Water Partition Coefficient (log Kow) | 5.69 - 5.81 | [6] |
| Vapor Pressure | 1.25e-4 to 1.95e-4 mmHg at 25 °C | [6] |
| Henry's Law Constant | 1.70e-4 to 3.09e-4 atm-m³/mole | [6][7] |
Part 2: Synthesis and Spectroscopic Characterization
The availability of pure analytical standards is crucial for accurate quantification and toxicological studies. This section outlines a common synthetic route and the expected spectroscopic data for 3,3',5-trichlorobiphenyl.
Synthesis: The Suzuki-Miyaura Coupling
A modern and efficient method for the synthesis of specific PCB congeners is the Suzuki-Miyaura cross-coupling reaction.[6][8] This palladium-catalyzed reaction offers high selectivity and good yields compared to older, less specific methods like the Cadogan reaction.[6] The general approach involves the coupling of an aryl boronic acid with an aryl halide.
Illustrative Synthetic Scheme:
Caption: Suzuki-Miyaura coupling for 3,3',5-trichlorobiphenyl synthesis.
Experimental Causality: The choice of a palladium catalyst and a suitable base is critical for the efficiency of the Suzuki coupling. The base activates the boronic acid, and the palladium complex facilitates the cross-coupling of the two aryl groups. The reaction is typically carried out under an inert atmosphere to prevent the degradation of the catalyst.
Spectroscopic Data
Accurate identification of 3,3',5-trichlorobiphenyl relies on its unique spectroscopic fingerprint.
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Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, PCBs typically show a strong molecular ion peak ([M]⁺). The isotopic pattern of this peak is characteristic of the number of chlorine atoms. For 3,3',5-trichlorobiphenyl (C₁₂H₇Cl₃), the molecular ion region will exhibit a cluster of peaks due to the presence of ³⁵Cl and ³⁷Cl isotopes. The major fragmentation pathway involves the sequential loss of chlorine atoms ([M-Cl]⁺, [M-2Cl]⁺, etc.).[9]
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Infrared (IR) Spectroscopy: The IR spectrum of 3,3',5-trichlorobiphenyl will show characteristic absorptions for aromatic C-H stretching and C=C stretching in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively. The C-Cl stretching vibrations typically appear in the region of 1100-800 cm⁻¹.[2][10]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum will show a complex pattern of signals in the aromatic region (typically δ 7.0-7.8 ppm). The exact chemical shifts and coupling constants are dependent on the substitution pattern.
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¹³C NMR: The carbon NMR spectrum will provide distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are influenced by the attached chlorine atoms.
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Part 3: Analytical Methodology
The accurate detection and quantification of 3,3',5-trichlorobiphenyl in various matrices are paramount for environmental monitoring and toxicological assessment. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for this purpose.
Step-by-Step GC-MS Analysis Protocol
This protocol provides a general framework for the analysis of 3,3',5-trichlorobiphenyl in an environmental sample (e.g., soil or water).
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Sample Preparation and Extraction:
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Rationale: The goal is to efficiently extract the lipophilic PCB from the sample matrix while minimizing co-extraction of interfering compounds.
-
Water Samples: Liquid-liquid extraction with a non-polar solvent like hexane or dichloromethane is commonly employed. Solid-phase extraction (SPE) with a C18 or similar sorbent can also be used for pre-concentration and cleanup.
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Soil/Sediment Samples: Soxhlet extraction or pressurized fluid extraction (PFE) with a mixture of polar and non-polar solvents (e.g., hexane/acetone) is effective.[11]
-
-
Extract Cleanup:
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Rationale: To remove interfering compounds that may co-elute with the target analyte and affect the accuracy of the analysis.
-
Method: Column chromatography using adsorbents like silica gel or alumina is a common cleanup technique. Gel permeation chromatography (GPC) can also be used to remove high molecular weight interferences.
-
-
GC-MS Analysis:
-
Rationale: GC provides the necessary separation of different PCB congeners, while MS allows for their sensitive and specific detection.
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Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.
-
Injector: Split/splitless or on-column injection.
-
Oven Temperature Program: A temperature ramp is used to achieve optimal separation of the congeners.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is preferred for enhanced selectivity and sensitivity, especially in complex matrices.[12][13] In SIM mode, the characteristic ions for 3,3',5-trichlorobiphenyl (e.g., m/z 256, 258, 221) are monitored.
-
-
Workflow Diagram for GC-MS Analysis:
Caption: General workflow for the GC-MS analysis of 3,3',5-trichlorobiphenyl.
Part 4: Toxicology and Environmental Fate
The toxicological properties and environmental behavior of 3,3',5-trichlorobiphenyl are of significant concern.
Toxicological Profile
Metabolism and Biotransformation
The metabolism of PCBs is a critical factor in their toxicity and elimination from the body. In mammals, PCBs are primarily metabolized by the cytochrome P450 enzyme system in the liver.[14] The initial step is typically hydroxylation to form hydroxylated PCBs (OH-PCBs). These metabolites can then be further conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate their excretion.[15] For 3,3',5-trichlorobiphenyl, several hydroxylated metabolites have been identified.[9] The position of the hydroxyl group can influence the biological activity of the metabolite.
Environmental Fate and Degradation
The persistence of 3,3',5-trichlorobiphenyl in the environment is a major concern.
-
Biodegradation: The susceptibility of PCBs to microbial degradation is inversely related to their degree of chlorination. Less chlorinated congeners, like 3,3',5-trichlorobiphenyl, are generally more amenable to aerobic biodegradation by microorganisms that can utilize biphenyl as a carbon source.[11] However, the degradation rates can be slow. Anaerobic dechlorination, where chlorine atoms are removed from the biphenyl rings, can also occur, leading to the formation of less chlorinated congeners.
-
Photodegradation: Photolysis, or the breakdown of a chemical by light, can be a significant degradation pathway for PCBs in the aquatic environment.[16] The presence of dissolved organic matter can influence the rate of photodegradation.
Part 5: Safety and Handling
Given the potential toxicity of PCBs, proper safety precautions are essential when handling 3,3',5-trichlorobiphenyl.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous waste.
Conclusion
3,3',5-Trichlorobiphenyl (PCB-36) is a significant environmental contaminant with a well-defined chemical profile. Its lipophilic nature drives its persistence and bioaccumulation, necessitating sensitive and specific analytical methods for its detection. Understanding its synthesis, spectroscopic properties, toxicological profile, and environmental fate is crucial for researchers and scientists working to assess and mitigate the risks associated with this and other PCB congeners. This guide provides a foundational resource to support these critical scientific endeavors.
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